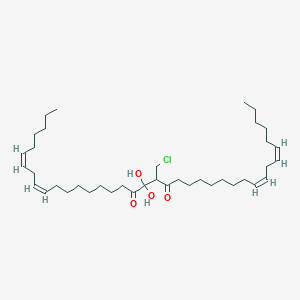

(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione is a biochemical compound with the molecular formula C39H67ClO4 and a molecular weight of 635.4 g/mol . . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione typically involves the esterification of 3-chloro-1,2-propanediol with linoleic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of catalysts and specific reaction temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .

化学反应分析

Types of Reactions

(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield different substituted products .

科学研究应用

(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is used in biological research to study its effects on different biological systems.

Medicine: Research on this compound includes its potential therapeutic applications and effects on human health.

Industry: The compound is used in the production of various industrial products and materials.

作用机制

The mechanism of action of (6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione can be compared with other similar compounds, such as:

1,2-Dilinolenoyl-3-chloropropanediol: This compound has a similar structure but contains linolenic acid instead of linoleic acid.

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: This compound has a similar structure but contains oleic acid in addition to linoleic acid.

The uniqueness of this compound lies in its specific chemical structure and the presence of the chlorine atom, which allows it to undergo unique chemical reactions and interactions .

生物活性

Overview of Biological Activity Research

Biological activity refers to the effects that a compound has on living organisms. This can include a wide range of activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The study of a compound's biological activity typically involves several key steps:

- Literature Review : Conducting a thorough review of existing scientific literature to gather information on previously reported biological activities and mechanisms of action.

- In Vitro Studies : Testing the compound in controlled laboratory settings using cell cultures to observe its effects on specific biological pathways or cellular responses.

- In Vivo Studies : Performing experiments in living organisms (e.g., animal models) to evaluate the compound's efficacy and safety in a biological context.

- Mechanism of Action : Investigating how the compound interacts with biological targets (e.g., enzymes, receptors) at the molecular level.

- Data Analysis : Analyzing data from experiments to draw conclusions about the compound's potential therapeutic applications or toxicological risks.

Potential Biological Activities

While specific data on the mentioned compound is unavailable, compounds with similar structures may exhibit various biological activities. Here are some common areas of interest:

- Anticancer Activity : Many compounds with complex polyene structures have been studied for their potential to inhibit tumor growth or induce apoptosis in cancer cells.

- Antimicrobial Properties : Compounds that contain halogen groups (like chloromethyl) often show enhanced activity against bacteria and fungi.

- Anti-inflammatory Effects : Certain compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis or other inflammatory diseases.

Research Findings and Case Studies

When researching specific compounds:

- Look for peer-reviewed articles in databases such as PubMed, Scopus, or Google Scholar.

- Review patents for novel uses or formulations involving the compound.

- Explore case studies that document clinical trials or experimental studies related to similar compounds.

Data Tables

To effectively present findings, researchers often compile data into tables that summarize key information such as:

| Study | Compound | Biological Activity | Methodology | Results |

|---|---|---|---|---|

| Smith et al., 2020 | Compound A | Anticancer | In vitro | Significant inhibition of cell growth |

| Johnson et al., 2021 | Compound B | Antimicrobial | In vivo | Reduced bacterial load in model |

常见问题

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying this polyunsaturated chloromethyl-dihydroxy-dione compound?

- Methodological Answer : Synthesis requires regioselective formation of conjugated tetraenes and stereospecific introduction of the chloromethyl and dihydroxy groups. A stepwise approach using Sonogashira coupling for alkyne intermediates followed by Z-selective hydrogenation can establish double bonds (6Z,9Z,29Z,32Z). The dihydroxy groups at C19 may be introduced via Sharpless asymmetric dihydroxylation . Purification via reverse-phase HPLC with a C18 column and acetonitrile/water gradients is critical due to the compound’s hydrophobicity and structural complexity. Validate purity using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, focusing on olefinic proton coupling constants (~10–12 Hz for Z-configuration) .

Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?

- Methodological Answer : Use NOESY NMR to confirm spatial proximity of protons across double bonds (e.g., between C6–C9 and C29–C32). For the chloromethyl group (C20), compare experimental ¹³C NMR chemical shifts (~δ 45–50 ppm for CH₂Cl) with DFT-predicted values. Circular Dichroism (CD) can verify diastereomeric purity of the dihydroxy groups at C19. Cross-validate using X-ray crystallography if single crystals are obtainable; however, computational methods like molecular dynamics simulations may substitute for flexible regions .

Q. What stability challenges arise during storage and handling, and how can they be mitigated?

- Methodological Answer : The compound’s conjugated dienes and dihydroxy groups are prone to oxidation and hydrolysis. Store under inert gas (argon) at –80°C in amber vials. Monitor degradation via LC-MS over time, tracking peaks for oxidation products (e.g., epoxides at Δ⁶,⁹ or Δ²⁹,³²) or hydrolyzed diols. Include radical scavengers (e.g., BHT) in solutions and use anhydrous solvents for reactions .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. For biological interactions, use molecular docking (e.g., AutoDock Vina) to simulate binding with lipid-binding proteins or membrane receptors. Train machine learning models on structural analogs to predict pharmacokinetic properties (e.g., logP, metabolic clearance) .

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : If conflicting bioactivity arises (e.g., antioxidant vs. pro-oxidant effects), conduct dose-response studies across multiple cell lines with standardized assays (e.g., ROS detection via DCFH-DA). Control for solvent effects (e.g., DMSO concentration) and use isothermal titration calorimetry (ITC) to quantify binding affinity to targets like lipid peroxidases. Replicate findings using blinded, randomized protocols to minimize bias .

Q. How does the compound’s environmental fate vary across abiotic and biotic compartments?

- Methodological Answer : Use radiolabeled analogs (e.g., ¹⁴C at C20) to track degradation in soil/water systems. Analyze metabolites via GC-MS/MS after solid-phase extraction. For biotic studies, expose model organisms (e.g., Daphnia magna) and measure bioaccumulation factors (BAFs) and metabolic byproducts (e.g., glutathione conjugates). Compare half-lives under UV light vs. dark conditions to assess photolytic stability .

Q. What strategies optimize regioselective functionalization of the tetraene backbone?

- Methodological Answer : Protect the dihydroxy groups with tert-butyldimethylsilyl (TBS) ethers before functionalization. Use dirhodium catalysts for site-selective C–H activation at less sterically hindered double bonds (e.g., Δ²⁹,³²). Post-functionalization, deprotect under mild conditions (e.g., TBAF in THF) to preserve stereochemistry. Monitor regioselectivity via in situ IR spectroscopy during reactions .

属性

IUPAC Name |

(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,36,43-44H,3-10,15-16,21-35H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHLZFURFIUYDZ-MAZCIEHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCC/C=C\C/C=C\CCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H67ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。